1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one is a chemical compound classified as a piperidine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its structure features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is often utilized in the development of drugs targeting various neurological disorders and other medical conditions.
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one typically involves several key steps:
The molecular structure of 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one can be described by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClN₃O |
| Molecular Weight | 221.73 g/mol |
| IUPAC Name | 1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone; hydrochloride |
| InChI | InChI=1S/C9H19N3O.ClH/c1-11(2)7-9(13)12-5-3-4-8(10)6-12;/h8H,3-7,10H2,1-2H3;1H/t8-/m1./s1 |
| InChI Key | MZMMSPVGMZLYMP-DDWIOCJRSA-N |
| Isomeric SMILES | CN(C)CC(=O)N1CCCC@HN.Cl |
| Canonical SMILES | CN(C)CC(=O)N1CCCC(C1)N.Cl |
This structure highlights the compound's unique combination of functional groups and stereochemistry, which may confer distinct biological properties compared to other similar compounds.
The chemical reactions involving 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one primarily focus on its role as an intermediate in various synthetic pathways. It can undergo:
The versatility in reactivity makes this compound valuable in pharmaceutical synthesis, particularly in the development of drugs aimed at treating neurological conditions .
The mechanism of action for 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one is closely linked to its interactions with biological targets such as enzymes and receptors. It may modulate their activity through binding interactions, potentially influencing neurotransmitter systems. The specific pathways and interactions would depend on the context of its application, such as in studies related to antidepressants or other neurological therapies .
The physical and chemical properties of 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one include:
These properties are essential for determining the compound's usability in laboratory settings and its efficacy in pharmaceutical applications .
The primary applications of 1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one include:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: